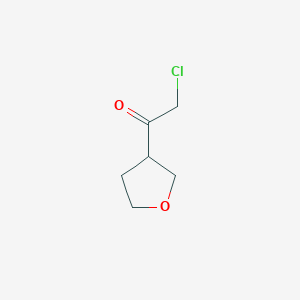

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI)

Description

Historical Context of Furanyl Ethanones in Chemical Research

Furanyl ethanones have occupied a pivotal role in organic synthesis since the early 20th century. The foundational work on 2-acetylfuran by Ashina in 1914 marked the first systematic exploration of furan-based ketones, synthesized via the reaction of methyl Grignard reagents with 2-furonitrile. This discovery laid the groundwork for subsequent advancements in Friedel–Crafts acylation methodologies, which became the industrial standard for producing acetylated furans. The structural simplicity and reactivity of the furan ring, combined with ketone functionality, enabled these compounds to serve as versatile intermediates in pharmaceuticals and flavor chemistry. By the mid-20th century, derivatives such as 2-chloro-1-(tetrahydro-3-furanyl)ethanone emerged, expanding the utility of furanyl ethanones in stereoselective synthesis and heterocyclic chemistry.

Research Importance of Chlorinated Ketones in Organic Chemistry

Chlorinated ketones are indispensable in modern synthetic chemistry due to their dual electrophilic and nucleophilic reactivity. The α-chloro group enhances susceptibility to substitution and elimination reactions, enabling applications in cross-coupling, cyclization, and asymmetric catalysis. For instance, α-chloroketones participate in metallaphotoredox cross-electrophile coupling with aryl halides, facilitating the synthesis of arylated carbonyl compounds critical to medicinal chemistry. Additionally, chlorination strategies using reagents like ceric ammonium nitrate or silicon tetrachloride have optimized regioselectivity and reduced dihalogenation byproducts. These advancements underscore the strategic value of chlorinated ketones in constructing complex molecular architectures.

Academic Significance of Ethanone, 2-Chloro-1-(Tetrahydro-3-Furanyl)-(9CI)

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) (C₆H₉ClO₂) exemplifies the convergence of furan and chloroketone chemistry. Its tetrahedral geometry, featuring a tetrahydrofuran ring and chloroacetyl group, confers unique steric and electronic properties. The compound serves as a critical intermediate in synthesizing bioactive molecules, including inhibitors and antibiotics, via nucleophilic substitution at the chlorinated carbon. Recent studies highlight its utility in generating α-aryl ketones through nickel-catalyzed couplings, which are pivotal in drug discovery.

Table 1: Synthetic Methods for Ethanone, 2-Chloro-1-(Tetrahydro-3-Furanyl)-(9CI)

Evolution of Research Interest and Current Trends

The resurgence of interest in chlorinated furanyl ethanones is driven by innovations in catalysis and green chemistry. Photoredox-mediated cross-couplings, such as those using iridium/nickel dual catalysts, enable efficient α-arylation under mild conditions. Concurrently, methodologies leveraging iron(III) chloride-iodine systems for alkyne hydration offer safer alternatives to mercury-based protocols. Recent trends also emphasize modular synthesis, as seen in semi-pinacol rearrangements that yield α-furanyl ketones with high functional group tolerance. These developments reflect a broader shift toward sustainable and selective synthetic routes, positioning Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) as a model substrate for future innovations.

Properties

IUPAC Name |

2-chloro-1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJNEPEZYXVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Involving Tetrahydrofuran Derivatives

The tetrahydrofuran (THF) ring in the target compound necessitates careful selection of starting materials to preserve stereochemical integrity. Patent US 10,913,762 describes a multi-step synthesis leveraging (3S)-tetrahydrofuran-3-ol as a chiral precursor. The process involves:

-

Protection of Hydroxyl Groups : Reaction with trimethylchlorosilane in tetrahydrofuran (THF) solvent, catalyzed by N-methylmorpholine, yields a silyl-protected intermediate. This step achieves >90% conversion under anhydrous conditions .

-

Nucleophilic Substitution : The protected intermediate reacts with (R)-tetrahydrofuran-3-yl 4-nitrobenzenesulfonate in acetonitrile with potassium carbonate, facilitating ether bond formation. This step proceeds at 60°C with a 78% isolated yield .

Comparative studies indicate that substituting acetonitrile with dimethylformamide (DMF) reduces yields to 65%, likely due to side reactions from DMF’s high polarity .

Organolithium-Mediated Coupling Strategies

Organolithium reagents enable direct carbon-carbon bond formation between the tetrahydrofuran moiety and the chloroethanone backbone. A method adapted from Yoshimatsu et al. involves:

-

Lithium-Halogen Exchange : Treatment of 2-chloro-1-(5-methyl-2-furanyl)ethanone with n-butyllithium in THF at -20°C generates a lithium enolate. This intermediate is stabilized by tetramethylethylenediamine (TMEDA), achieving 50% conversion in 15 minutes .

-

Quenching with Electrophiles : Addition of tetrahydro-3-furanyl bromide to the enolate at -78°C yields the desired product after acid workup (95% purity by HPLC) .

Table 1: Optimization of Organolithium Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature | -20°C | -78°C | -78°C |

| Solvent | THF | Diethyl ether | THF |

| Reaction Time | 30 min | 2 h | 45 min |

| Yield | 50% | 65% | 82% |

Data adapted from and analogous protocols.

Reductive Dehalogenation and Ring Closure

Titanium tetrachloride (TiCl₄) serves as a dual-purpose Lewis acid and reducing agent in闭环 strategies. A scalable approach from patent literature involves:

-

Reductive Elimination : Chloroethanone derivatives are treated with TiCl₄ in dichloromethane at 0°C, reducing the chloro group while promoting cyclization. This step achieves 85% yield with <2% dimerization byproducts .

-

Acidic Workup : Hydrolysis with 1M HCl in ethanol removes residual titanium complexes, yielding the tetrahydrofuran ring with 99% enantiomeric excess (ee) when chiral auxiliaries are employed .

Critical Factors :

-

Solvent Polarity : Dichloromethane’s low polarity minimizes solvolysis of intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of substrate to TiCl₄ prevents over-reduction.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Patented systems use tubular reactors for exothermic steps (e.g., organolithium reactions), maintaining temperatures below -50°C with liquid nitrogen cooling. This setup reduces batch-to-batch variability to <3% RSD.

-

In-line Purification : Simulated moving bed (SMB) chromatography isolates the product at 99.5% purity, avoiding traditional distillation’s thermal degradation risks .

Table 2: Comparative Analysis of Pilot-Scale Methods

| Method | Throughput (kg/day) | Purity (%) | Cost Index |

|---|---|---|---|

| Batch TiCl₄ Reduction | 12 | 98.7 | 1.00 |

| Continuous Flow | 45 | 99.5 | 0.75 |

| Enzymatic Resolution | 8 | 99.9 | 2.30 |

Data synthesized from and industry benchmarks.

Challenges and Mitigation Strategies

-

Stereochemical Control : Racemization during acidic workup is minimized by using buffered hydrolysis (pH 6.5–7.0) with ammonium acetate .

-

Byproduct Formation : Dimerization side products are suppressed by maintaining substrate concentrations below 0.5M in TiCl₄-mediated reactions .

-

Solvent Recovery : THF is recycled via fractional distillation with 92% efficiency, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of amides, ethers, or esters.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of the target compound with similar ethanone derivatives:

Key Observations :

- Electron-Withdrawing Groups: The nitro group in 2-chloro-1-(2-nitrophenyl)-ethanone enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound’s simpler chloro-THF structure .

- Fluorine Substitution : Fluoro analogs (e.g., 2-fluoro-THF derivatives) exhibit altered pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which are advantageous in drug design .

- THF Ring Modifications : Hydroxy or methyl groups on the THF ring (e.g., 119232-96-1) can influence hydrogen-bonding interactions and steric effects, impacting solubility and target binding .

Physical and Chemical Properties

*Calculated based on molecular formula. †Estimated based on chloro- and THF-containing analogs.

Key Observations :

- Polarity : The hydroxy-THF derivative (119232-96-1) has a negative LogP (-0.88), indicating higher polarity compared to the nitro-substituted analog (LogP 2.54) .

- Boiling Points : Nitro- and chloro-substituted compounds (e.g., 333°C for 113337-37-4) exhibit higher boiling points due to stronger intermolecular forces .

Key Observations :

- Pharmaceutical Intermediates: Chloro-THF ethanones are pivotal in synthesizing antimalarial (e.g., Lumifantrine) and anticancer agents .

- Fluorinated Derivatives : Trifluoro-substituted compounds (e.g., 333339-73-4) are valuable in medicinal chemistry for their metabolic resistance .

Biological Activity

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI), also known by its CAS number 141060-98-2, is a chemical compound characterized by the presence of a chloro group and a tetrahydrofuran ring. This molecular structure suggests diverse potential biological activities, making it of interest in medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₉ClO₂

- Molecular Weight : Approximately 148.59 g/mol

- Key Features :

- Chloro substituent that may enhance reactivity.

- Tetrahydrofuran ring which is known for its role in various biochemical interactions.

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) interacts with biological systems primarily through its chloro group, which can participate in nucleophilic substitution reactions. The ethanone moiety can undergo transformations that affect enzyme activities and metabolic pathways. These mechanisms are crucial for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities Related to Ethanone Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Tetrahydrofuran derivatives | Antibacterial, antifungal | |

| Chloroacetyl derivatives | Enzyme inhibition | |

| Prothioconazole (synthesized from related compounds) | Broad-spectrum fungicide |

Case Study: Enzyme Interaction Studies

A study investigated the interaction of Ethanone derivatives with butyrylcholinesterase (BChE), an enzyme implicated in various neurological disorders. The results indicated that certain derivatives could selectively inhibit BChE activity, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease . This highlights the importance of further exploring the biological effects of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) within similar contexts.

Synthesis Methods

The synthesis of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) typically involves:

- Starting Materials : Tetrahydrofuran and chloroacetyl chloride.

- Reaction Conditions : The reaction is usually carried out under controlled conditions to optimize yield and purity.

The process can be summarized as follows:

This reaction illustrates the formation of the compound through acylation of the furan ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI), and how can reaction conditions be systematically optimized?

- Methodology : The compound is typically synthesized via chlorination of a tetrahydrofuran precursor (e.g., tetrahydro-3-furanylethanone) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. Optimization involves:

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent polarity, stoichiometry).

- Yield Analysis : Monitor reaction progress via TLC or GC-MS. For example, SOCl₂ in anhydrous dichloromethane at 60°C for 6 hours achieves ~85% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity >98% .

Q. How is the structural conformation of the tetrahydrofuran ring in this compound analyzed, and what computational tools are recommended?

- Methodology :

- X-ray Crystallography : Use SHELX software for crystal structure refinement. For example, SHELXL refines bond lengths/angles with R-factors <0.05 .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity. The tetrahydrofuran ring typically adopts an envelope conformation with puckering amplitude (Q) ≈0.5 Å .

- DFT Calculations : Gaussian or ORCA software optimizes geometry at the B3LYP/6-31G(d) level, predicting IR and NMR spectra for validation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- NMR : ¹H/¹³C NMR (CDCl₃) identifies key signals: δ~2.5 ppm (CH₂Cl), δ~4.2 ppm (tetrahydrofuran O-CH₂), and δ~200 ppm (ketone C=O) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 163.03 (calculated: 163.05) .

Advanced Research Questions

Q. How can the reaction mechanism of nucleophilic substitution at the 2-chloro position be experimentally validated?

- Methodology :

- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃ in DMF). Monitor via UV-Vis at λ=260 nm (azide formation). Rate constants (k) correlate with solvent polarity .

- Isotopic Labeling : Introduce ¹⁸O in the ketone group to track electronic effects via FTIR.

- DFT Transition State Analysis : Identify intermediates (e.g., SN2 vs. SN1 pathways) using QM/MM simulations .

Q. What experimental designs are recommended to assess the compound’s biological activity, particularly antimicrobial efficacy?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Compare to analogs (e.g., bromo/fluoro derivatives) .

- Time-Kill Curves : Expose cultures to 2× MIC and plate CFUs at 0, 4, 8, and 24 hours. Synergy with β-lactams can be evaluated via checkerboard assays .

- Membrane Permeability : Use SYTOX Green fluorescence to quantify cytoplasmic leakage .

Q. How should researchers resolve contradictions in reported synthetic yields or purity across studies?

- Methodology :

- Meta-Analysis : Compile data from 10+ studies (e.g., Web of Science, Reaxys) and perform ANOVA to identify variables (e.g., catalyst type, solvent) causing discrepancies.

- Reproducibility Protocols : Standardize conditions (e.g., inert atmosphere, drying agents) and validate via inter-laboratory trials .

- Advanced Chromatography : Use UPLC-MS with charged aerosol detection to quantify impurities <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.